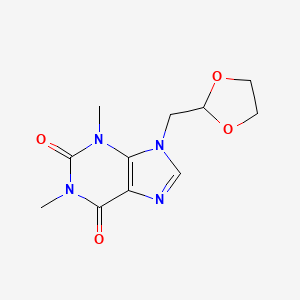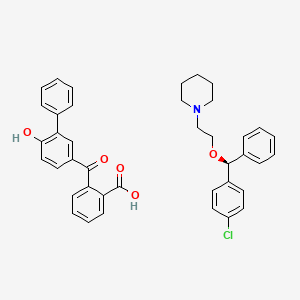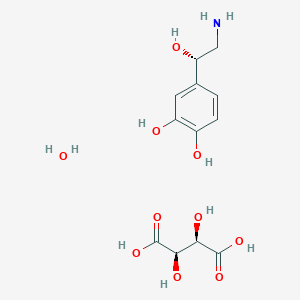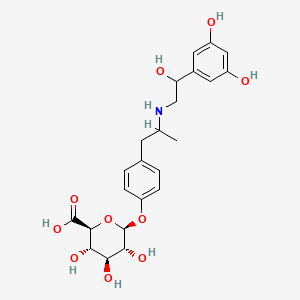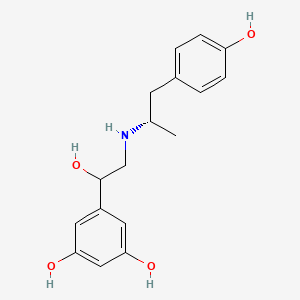
Desacetyl-7-desmethyl Agomelatine Hydrobromide
概述
描述
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical compound with the molecular formula C12H13NO•HBr and a molecular weight of 268.15 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Agomelatine, a melatonergic antidepressant, and is often referred to as Agomelatine Impurity 10 Hydrobromide .
作用机制
Target of Action
Desacetyl-7-desmethyl Agomelatine Hydrobromide, an analogue of Agomelatine , primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in regulating sleep-wake cycles, while serotonin receptors are involved in mood regulation .
Mode of Action
This compound acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it activates melatonin receptors, enhancing their function. As an antagonist, it blocks the action of serotonin at the 5-HT2C receptors, inhibiting their function . This dual action can lead to changes in neurotransmitter levels and receptor activity, potentially influencing mood and sleep patterns .
Biochemical Pathways
The compound’s interaction with melatonin and serotonin receptors can affect various biochemical pathways. It can resynchronize circadian rhythms, potentially correcting disruptions associated with mood disorders . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . These changes can have downstream effects on mood regulation and sleep-wake cycles .
Pharmacokinetics
It is primarily metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . These properties can impact the bioavailability and therapeutic efficacy of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Agomelatine. It has shown an antidepressant-like effect in animal depression models, circadian rhythm desynchronization, and in stress and anxiety models . In humans, Agomelatine has positive phase-shifting properties; it induces a phase advance of sleep, body temperature decline, and melatonin onset .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s physiological state, presence of other medications, and liver function, given its metabolism in the liver
生化分析
Biochemical Properties
Desacetyl-7-desmethyl Agomelatine Hydrobromide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux . Additionally, it may bind to specific proteins, affecting their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes . Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical pathway. Additionally, this compound may interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins . These interactions can result in changes in the levels of specific proteins and ultimately affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing their activity and leading to changes in metabolic flux . The compound can affect the levels of specific metabolites, either increasing or decreasing their concentration, depending on the pathway involved . These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is important for its interactions with biomolecules and its overall biochemical activity . The subcellular distribution of this compound can influence its effects on cellular processes and overall cellular function .
准备方法
The synthesis of Desacetyl-7-desmethyl Agomelatine Hydrobromide involves several steps. The primary synthetic route includes the reaction of 8-(2-Aminoethyl)-2-naphthalenol with hydrobromic acid to form the hydrobromide salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反应分析
Desacetyl-7-desmethyl Agomelatine Hydrobromide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Desacetyl-7-desmethyl Agomelatine Hydrobromide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: It is utilized in the pharmaceutical industry for the synthesis and analysis of related compounds.
相似化合物的比较
Desacetyl-7-desmethyl Agomelatine Hydrobromide is unique due to its specific structure and function as an impurity standard. Similar compounds include:
Agomelatine: The parent compound, used as an antidepressant.
Agomelatine Dimer Acetamide: Another impurity of Agomelatine, used in analytical studies.
Agomelatine Dimer Urea: A related compound with similar applications.
These compounds share structural similarities but differ in their specific applications and roles in research and industry.
属性
IUPAC Name |
8-(2-aminoethyl)naphthalen-2-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMSWFEISQKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



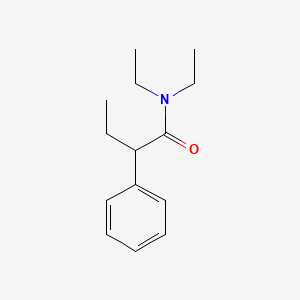
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
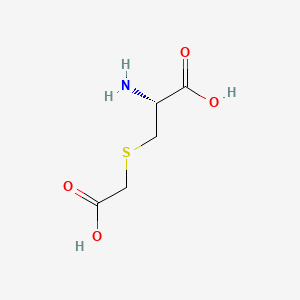
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
